molecular formula C21H20N2O4 B2631022 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899725-05-4

2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2631022
CAS No.: 899725-05-4
M. Wt: 364.401
InChI Key: RVNZDCORKQFJJH-UHFFFAOYSA-N
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Description

2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a synthetic indolizine derivative characterized by a 3-acetylindolizine core linked to a 4-methylbenzylamino-oxoethyl ester moiety. The compound’s structural complexity arises from the acetyl group at position 3 of the indolizine ring and the 4-methylbenzyl substituent, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-14-6-8-16(9-7-14)12-22-20(25)13-27-21(26)17-11-19(15(2)24)23-10-4-3-5-18(17)23/h3-11H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNZDCORKQFJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by the introduction of the 3-acetyl group and the 2-oxoethyl group. The final step involves the attachment of the 4-methylbenzylamino group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme functions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to active sites, influencing the activity of these targets and modulating biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Point: The target compound’s melting point is unreported, but structurally related pyrazole carboxamides (e.g., 4a) exhibit defined melting points after recrystallization in ethanol .

Research Implications and Gaps

Synthetic Optimization : The eco-friendly synthesis route described for ethyl 7-acetylindolizines could be adapted for the target compound, though substituent effects on reaction efficiency require investigation.

Biological Screening : Priority should be given to testing the compound against cancer cell lines, given the activity of its analogs .

Structure-Activity Relationship (SAR) : Systematic modification of the indolizine core (e.g., 3-acetyl vs. 7-acetyl) and ester groups could elucidate pharmacophoric requirements.

Biological Activity

2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a complex organic compound belonging to the indolizine family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the indolizine core, followed by the introduction of the 3-acetyl group and the 2-oxoethyl group. The final step involves attaching the 4-methylbenzylamino group under controlled conditions to ensure product purity and yield.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's functional groups facilitate binding to active sites, influencing enzyme activity and modulating biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its therapeutic potential.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against specific strains, although further research is required to establish efficacy.
  • Anticancer Potential : Some derivatives within the indolizine class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of indolizine compounds exhibited significant cytotoxic effects on human cancer cell lines, suggesting that this compound may share similar properties.
  • Enzyme Interaction : Research on enzyme inhibition showed that certain indolizine derivatives could effectively inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Comparative Analysis

To provide a clearer understanding of how this compound compares with similar compounds, a comparison table is presented below:

Compound NameAntimicrobial ActivityAnticancer PotentialNeuroprotective Effects
2-((4-Methylbenzyl)amino)-2-oxoethylModeratePromisingEmerging
Indolizine Derivative AHighHighModerate
Indolizine Derivative BLowModerateHigh

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